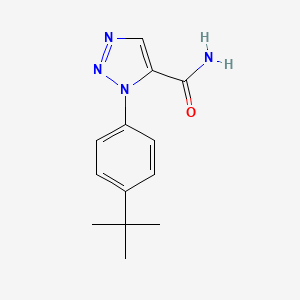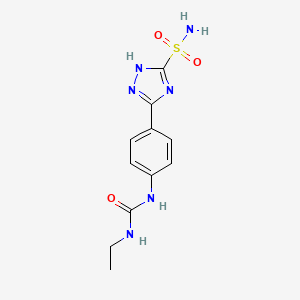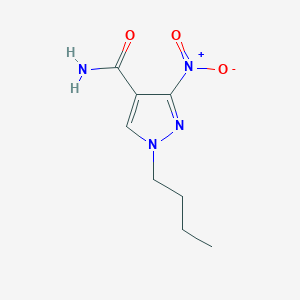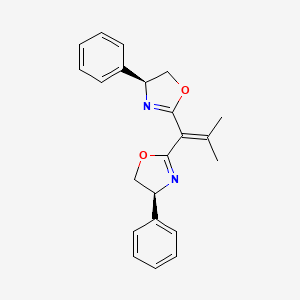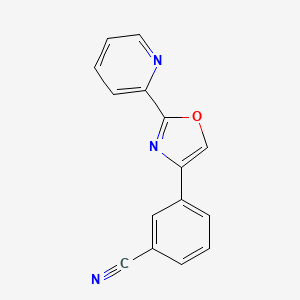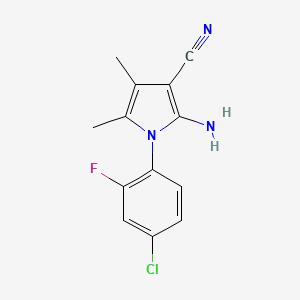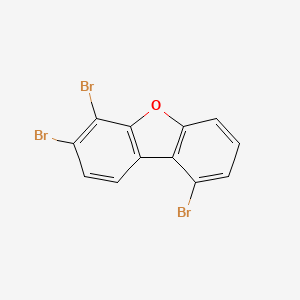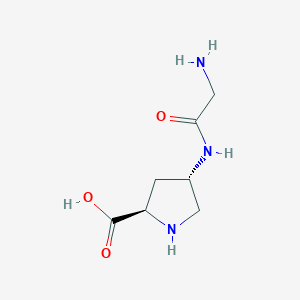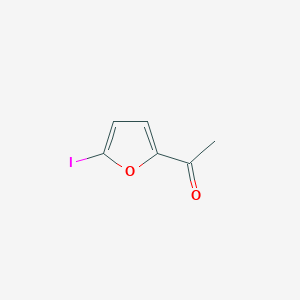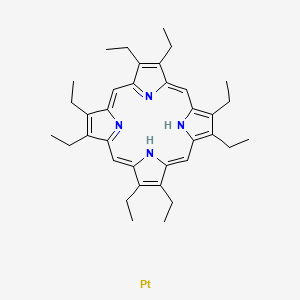
2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum is a complex organometallic compound. It belongs to the class of porphyrins, which are macrocyclic compounds known for their ability to coordinate metal ions. This particular compound features platinum as the central metal ion, coordinated by the nitrogen atoms of the porphyrin ring. Porphyrins are significant in various biological systems and have applications in materials science and catalysis.
Méthodes De Préparation
The synthesis of 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum typically involves the metalation of the free base porphyrin with a platinum salt. One common method is to react 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine with platinum(II) chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum(IV) derivatives.
Reduction: Reduction reactions can revert platinum(IV) back to platinum(II).
Substitution: Ligand substitution reactions are common, where ligands coordinated to the platinum center can be replaced by other ligands.
Coordination: The porphyrin ring can coordinate additional metal ions or small molecules, forming complexes with varied properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands like phosphines and amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum has numerous applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions requiring high selectivity and efficiency.
Biology: The compound is studied for its potential in photodynamic therapy, where it can generate reactive oxygen species upon light activation to kill cancer cells.
Medicine: Research is ongoing into its use as an anticancer agent, leveraging its ability to interact with DNA and proteins.
Mécanisme D'action
The mechanism by which 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum exerts its effects involves coordination chemistry. The platinum center can interact with various biological molecules, including DNA and proteins, leading to the formation of cross-links that disrupt normal cellular functions. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing reactive oxygen species that induce cell death[4][4].
Comparaison Avec Des Composés Similaires
2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine platinum can be compared with other metalated porphyrins, such as:
- 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine palladium
- 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine copper
- 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine iron
These compounds share the porphyrin structure but differ in the central metal ion, which imparts unique properties and reactivities. For example, the platinum compound is particularly noted for its stability and catalytic activity, while the palladium and copper analogs may be more reactive in certain organic transformations .
Propriétés
Formule moléculaire |
C36H46N4Pt |
|---|---|
Poids moléculaire |
729.9 g/mol |
Nom IUPAC |
2,3,7,8,12,13,17,18-octaethyl-21,22-dihydroporphyrin;platinum |
InChI |
InChI=1S/C36H46N4.Pt/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20,37-38H,9-16H2,1-8H3; |
Clé InChI |
STINZMGWVWBSET-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


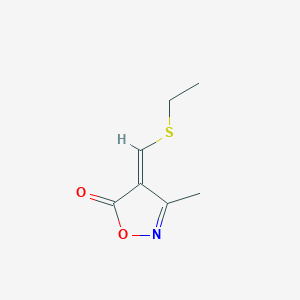
![[(5-Chloro-7-iodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12878138.png)
![1-Ethyl-2,3-dioxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B12878142.png)
